molecular formula C9H18N2O2 B13317088 4-(4-Aminopiperidin-1-yl)butanoic acid

4-(4-Aminopiperidin-1-yl)butanoic acid

Cat. No.: B13317088
M. Wt: 186.25 g/mol
InChI Key: DDXKCIQHQCEUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminopiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of an aminopiperidine group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid typically involves the reaction of 4-aminopiperidine with butanoic acid or its derivatives. One common method is the amidation reaction, where 4-aminopiperidine is reacted with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The aminopiperidine group can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)butanoic acid: Similar structure but with a phenyl group instead of a piperidine ring.

    4-(4-Nitrosoaminopiperidin-1-yl)butanoic acid: Contains a nitroso group instead of an amino group.

    4-(4-Hydroxyaminopiperidin-1-yl)butanoic acid: Contains a hydroxy group instead of an amino group.

Uniqueness

4-(4-Aminopiperidin-1-yl)butanoic acid is unique due to the presence of both an aminopiperidine group and a butanoic acid backbone, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)butanoic acid

InChI

InChI=1S/C9H18N2O2/c10-8-3-6-11(7-4-8)5-1-2-9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

DDXKCIQHQCEUAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.